molecular formula C14H14ClN5O2S B4618945 N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B4618945
M. Wt: 351.8 g/mol
InChI Key: ALKVDRIAQQBHDU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves multi-step chemical reactions, with key steps including nucleophilic substitution and condensation reactions. For instance, the synthesis of biaryl pyrazole sulfonamide derivatives has been reported to involve the replacement of certain functional groups with the -SO2 group, showcasing the facile synthesis process for these compounds (Srivastava et al., 2008).

Molecular Structure Analysis

Quantum mechanical calculations, spectroscopic (FT-IR, FT-Raman, and UV) investigations, and molecular orbital analyses are critical for understanding the molecular structure of sulfonamide compounds. Studies such as those by Govindasamy and Gunasekaran (2015) provide insight into the vibrational frequencies, molecular electrostatic potential, and other structural parameters, highlighting the detailed molecular structure analysis of sulfonamide derivatives.

Chemical Reactions and Properties

Sulfonamide compounds are known for their ability to undergo various chemical reactions, including the formation of highly substituted derivatives. For example, the Lewis base-catalyzed synthesis of multisubstituted 4-sulfonyl-1H-pyrazoles demonstrates the versatility of these compounds in chemical transformations (Zhu et al., 2013).

Scientific Research Applications

Environmental Occurrence and Human Exposure

  • Perfluorinated Sulfonamides in Indoor and Outdoor Environments: Studies have detected perfluorinated alkyl sulfonamides, which share structural similarities with N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide, in various environments. These compounds were found in indoor air, house dust, and outdoor air, indicating widespread environmental distribution and potential human exposure through inhalation and dust ingestion. The highest concentrations were recorded for compounds like N-methylperfluorooctane sulfonamidoethanol (MeFOSE) and N-ethylperfluorooctane sulfonamidoethanol (EtFOSE), which could point towards the environmental persistence and human exposure pathways of structurally related sulfonamides (Shoeib et al., 2005).

Metabolism and Health Implications

  • Metabolism and Detoxification: Research indicates that sulfonamides undergo metabolism that can lead to adverse effects in susceptible individuals. For example, the slow acetylation phenotype might increase the risk for hypersensitivity reactions to sulfonamides, suggesting that genetic factors can influence the metabolism and adverse effects of these compounds. This is relevant for understanding the safety profile of N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide in clinical applications (Rieder et al., 1991).

properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN5O2S/c1-19-10-14(7-16-19)23(21,22)18-13-6-17-20(9-13)8-11-3-2-4-12(15)5-11/h2-7,9-10,18H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKVDRIAQQBHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NC2=CN(N=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide
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N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide
Reactant of Route 6
N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-4-sulfonamide

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